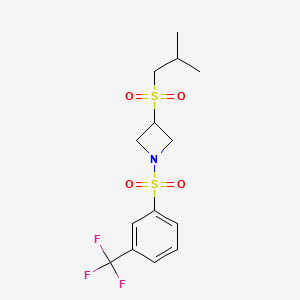

3-(Isobutylsulfonyl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)azetidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

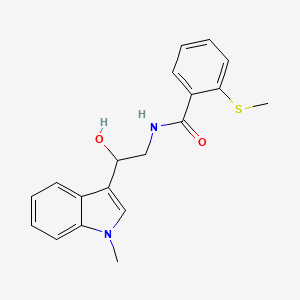

The compound “3-(Isobutylsulfonyl)-1-((3-(trifluoromethyl)phenyl)sulfonyl)azetidine” is an azetidine derivative. Azetidines are four-membered cyclic amines, and they are valuable in medicinal chemistry due to their ability to mimic peptide bonds . The compound also contains sulfonyl and trifluoromethyl groups, which are commonly used in medicinal chemistry to improve the pharmacokinetic properties of drug candidates .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the four-membered azetidine ring, along with the sulfonyl and trifluoromethyl groups attached to the ring. The exact structure would depend on the positions of these groups on the ring .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the azetidine ring, which is strained and therefore more reactive than larger ring structures. The sulfonyl and trifluoromethyl groups could also participate in various reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the azetidine ring, as well as the sulfonyl and trifluoromethyl groups. For example, the trifluoromethyl group is highly electronegative and could influence the compound’s polarity and solubility .Scientific Research Applications

Cleavage and Transformation of Sulfonamides

Research indicates that sulfonamides, closely related to the structure of interest, can undergo cleavage and transformation into other compounds through reactions with specific reagents. For instance, sulfonamides have been cleaved by phenyldimethylsilyllithium, leading to secondary amines or β-silylethyl sulfonamides, demonstrating the potential of sulfonamide derivatives in synthetic chemistry for generating diverse molecular structures (Fleming, Frackenpohl, & Ila, 1998).

Synthesis of Trifluoromethyl-Containing Compounds

The creation of trifluoromethyl-containing compounds, such as those derived from trifluoroacetylketene O,N-acetals, showcases the utility of incorporating trifluoromethyl groups into molecules. These compounds have been applied in synthesizing pyrazoles, isoxazoles, and pyrimidines, highlighting their relevance in developing molecules with potential biological activities (Bonacorso et al., 2009).

Antibody Generation for Sulfonamide Antibiotics

The generation of broad-specificity antibodies for sulfonamide antibiotics and the development of an enzyme-linked immunosorbent assay (ELISA) for milk sample analysis demonstrate an application in the detection and analysis of pharmaceutical compounds, indicating the relevance of sulfonamide structures in analytical chemistry (Adrián et al., 2009).

Polymerization Studies

Studies on the anionic ring-opening polymerization (AROP) of N-sulfonylazetidines, including those with alkyl sulfonyl substitutions, provide insights into the synthesis of poly(N-sulfonylazetidine)s. These polymers are potential precursors to valuable polyimines, illustrating the application of azetidine derivatives in polymer chemistry (Rowe et al., 2019).

Antimicrobial Evaluations

The synthesis and evaluation of novel pyrazolopyrimidines incorporated with mono- and diphenylsulfonyl groups for antimicrobial activity show the potential therapeutic applications of sulfonamide and azetidine derivatives in developing new antimicrobial agents (Alsaedi, Farghaly, & Shaaban, 2019).

Future Directions

properties

IUPAC Name |

3-(2-methylpropylsulfonyl)-1-[3-(trifluoromethyl)phenyl]sulfonylazetidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18F3NO4S2/c1-10(2)9-23(19,20)13-7-18(8-13)24(21,22)12-5-3-4-11(6-12)14(15,16)17/h3-6,10,13H,7-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULOYCTREHJNAKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CS(=O)(=O)C1CN(C1)S(=O)(=O)C2=CC=CC(=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18F3NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-chlorophenyl)sulfonyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2522084.png)

![5-ethyl-2-methoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2522087.png)

![4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-[(4-methylphenoxy)acetyl]piperidine](/img/structure/B2522088.png)

![N-(2-methylbenzo[d]thiazol-5-yl)-2-phenoxyethanesulfonamide](/img/structure/B2522089.png)

![6-(2-Methoxyphenyl)-2-[1-(oxane-2-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2522093.png)

![8-cyclopropanecarbonyl-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2522094.png)

![7-[(2E)-but-2-en-1-yl]-8-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B2522100.png)